5-Morpholinopyrimidine-2,4(1H,3H)-dione

描述

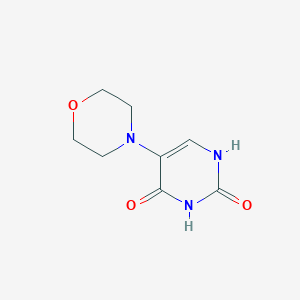

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-morpholin-4-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-7-6(5-9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVJYKAWVLZRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37454-52-7 | |

| Record name | 5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Morpholinopyrimidine 2,4 1h,3h Dione

General Synthetic Pathways for Pyrimidine-2,4(1H,3H)-dione Scaffolds with Morpholine (B109124) Substitution

The introduction of a morpholine moiety onto a pyrimidine-2,4(1H,3H)-dione core can be achieved through various synthetic strategies. These methods generally involve either the reaction of a pre-functionalized pyrimidine (B1678525) derivative with a morpholine precursor or the construction of the entire heterocyclic system through multicomponent reactions.

Reaction of Pyrimidine Derivatives with Morpholine Precursors

A common and direct method for the synthesis of morpholinopyrimidines involves the nucleophilic substitution of a halogenated pyrimidine derivative with morpholine. This approach is particularly effective when a good leaving group, such as a chlorine atom, is present on the pyrimidine ring.

For instance, the synthesis of 6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives has been accomplished by reacting 6-chlorouracil (B25721) derivatives with morpholine. In a typical procedure, 3-methyl-6-chlorouracil can be treated with morpholine in a basic reaction system, often including triethylamine (B128534) and potassium carbonate, under reflux conditions to yield the corresponding 6-morpholino-substituted product. nih.govresearchgate.net Similarly, 4,6-dichloropyrimidine (B16783) can be reacted with morpholine, where the reaction conditions can be controlled to achieve mono- or di-substitution. nih.gov The reaction of one equivalent of 4,6-dichloropyrimidine with morpholine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at room temperature can selectively yield 4-(6-chloropyrimidin-4-yl)morpholine. nih.gov

| Starting Material | Reagents | Product | Reference |

| 3-Methyl-6-chlorouracil | Morpholine, Triethylamine, Potassium Carbonate | 1-Benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives | nih.gov |

| 4,6-Dichloropyrimidine | Morpholine, K2CO3, DMF | 4-(6-Chloropyrimidin-4-yl)morpholine | nih.gov |

Multicomponent Reaction Strategies for Core Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrimidine-2,4(1H,3H)-dione derivatives and related fused systems.

One notable example is the three-component reaction for the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. This reaction involves the condensation of barbituric acid, an aromatic aldehyde, and malononitrile. nih.govacs.org While this does not directly yield a morpholine-substituted pyrimidine, it highlights a powerful strategy for building the core pyrimidine-2,4(1H,3H)-dione structure which could potentially be adapted.

More directly relevant is the four-component tandem Knoevenagel–Michael reaction involving an arylaldehyde, N,N′-dimethylbarbituric acid, malononitrile, and morpholine. This reaction, conducted in an alcohol solvent at ambient temperature, leads to the formation of a substituted ionic scaffold containing both the N,N′-dimethylbarbituric acid and morpholine rings. researchgate.net

Furthermore, a de novo synthesis of the morpholine ring itself using a multicomponent Ugi approach has been reported. nih.govnih.gov This strategy could be envisioned for the construction of a morpholine-containing fragment that is subsequently cyclized to form the pyrimidine ring, offering a novel route to the target scaffold.

Targeted Synthesis of 5-Morpholinopyrimidine-2,4(1H,3H)-dione

The direct synthesis of this compound is less commonly reported than its C-6 substituted isomer. However, a plausible synthetic route can be inferred from the chemistry of 5-halouracils and 5-aminouracils.

A potential two-step approach could involve the initial synthesis of 5-aminouracil (B160950). 5-Aminouracil can be prepared through the reduction of 5-nitrouracil. Subsequently, the amino group at the C-5 position can be reacted with a bis(2-haloethyl) ether, such as bis(2-chloroethyl) ether, under basic conditions to construct the morpholine ring directly onto the pyrimidine scaffold.

Alternatively, a more controlled approach would involve the reaction of 5-aminouracil with a suitable dielectrophile in a stepwise manner to first form an intermediate which can then be cyclized to the morpholine ring. The condensation of 5-aminouracil derivatives with α-dicarbonyl compounds is known to produce lumazines, which suggests the reactivity of the C-5 amino group towards electrophiles. acs.org

Derivatization at Nitrogen Atoms (N-1, N-3) of the Pyrimidine Ring

The nitrogen atoms at the N-1 and N-3 positions of the pyrimidine-2,4(1H,3H)-dione ring are susceptible to electrophilic attack, allowing for a variety of derivatization reactions. Alkylation and arylation at these positions are common modifications to modulate the physicochemical and biological properties of the molecule.

For instance, in the synthesis of 6-morpholinopyrimidine derivatives, the N-1 position has been successfully benzylated. This is typically achieved by reacting a 6-chlorouracil derivative with a benzyl (B1604629) bromide prior to the introduction of the morpholine moiety. nih.govresearchgate.net

Selective alkylation at the N-1 and N-3 positions can be achieved by careful selection of the starting materials and reaction conditions. For example, starting with a pre-alkylated 6-aminouracil, such as 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, further alkylation at the N-3 position can be achieved using an alkyl iodide in the presence of a base like sodium hydroxide.

| Substrate | Reagent | Position of Derivatization | Product Type | Reference |

| 3-Methyl-6-chlorouracil | Benzyl bromides | N-1 | N-1 benzylated pyrimidine | nih.govresearchgate.net |

| 6-Amino-1-alkyl uracil (B121893) | Alkyl iodide, NaOH | N-3 | N-1, N-3 dialkyl pyrimidine |

Chemical Modification at the C-6 Position of the Pyrimidine Ring

The C-6 position of the pyrimidine-2,4(1H,3H)-dione ring is a key site for chemical modification, often serving as the point of attachment for the morpholine group. As previously mentioned in section 2.1.1, the most common method for introducing a morpholine at this position is through the nucleophilic substitution of a 6-halopyrimidine.

The synthesis of 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione exemplifies this strategy, where the morpholine ring is introduced by reacting a benzylated 3-methyl-6-chlorouracil with morpholine. nih.govresearchgate.net This reaction proceeds in a basic medium, often with heating, to afford the desired product in good yield. nih.gov The reactivity of the C-6 position towards nucleophiles makes this a robust and widely applicable method for the synthesis of 6-morpholinopyrimidine-2,4(1H,3H)-diones.

Functionalization of the Morpholine Moiety

While direct functionalization of the morpholine ring after its attachment to the pyrimidine scaffold is not commonly reported, the synthesis of derivatives of this compound with substituents on the morpholine ring can be achieved by using appropriately functionalized morpholine precursors.

A variety of substituted morpholines can be synthesized and subsequently used in the reactions described in section 2.1.1. For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, with the key step being a Pd-catalyzed carboamination reaction. nih.gov These pre-functionalized morpholines can then be reacted with a suitable pyrimidine derivative to introduce a substituted morpholine moiety into the final compound.

The N-arylation of morpholine is another well-established transformation that can be used to prepare N-aryl morpholine precursors. nih.gov These precursors can then be utilized in the synthesis of more complex pyrimidine-morpholine hybrids.

Stereoselective Synthetic Approaches for this compound Analogues

The introduction of stereocenters into pyrimidine-2,4(1H,3H)-dione analogues is of paramount importance as the three-dimensional arrangement of atoms can profoundly influence biological activity. While the parent this compound is achiral, analogues can be designed to incorporate chirality, for instance, by substitution on the pyrimidine ring or the morpholine moiety, or by creating acyclic nucleoside analogues with chiral side chains. Modern asymmetric synthesis provides powerful tools to achieve high levels of stereocontrol.

Organocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of pyrimidine derivatives. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been successfully employed in the aza-Michael reaction between pyrimidines and α,β-unsaturated aldehydes. rsc.org This approach leads to the formation of chiral acyclic pyrimidine nucleosides with excellent enantioselectivities (91–98% ee). rsc.org Subsequent chemical transformations can then yield more complex chiral structures.

Another powerful method is the asymmetric Biginelli reaction, a multicomponent reaction that constructs the dihydropyrimidine (B8664642) core. The use of chiral Brønsted acids, such as chiral imidodiphosphoric acid, can catalyze this reaction to produce chiral 3,4-dihydropyrimidin-2-thione derivatives with high yields and excellent enantioselectivity (up to 99% ee). rsc.org Although demonstrated on a thione analogue, this methodology provides a clear pathway for the asymmetric synthesis of related pyrimidinedione systems.

Metal-catalyzed asymmetric reactions also offer robust routes to chiral pyrimidine analogues. For example, rhodium-catalyzed asymmetric allylation of pyrimidines can produce chiral acyclic nucleosides with high regio- and enantioselectivity. figshare.com Similarly, asymmetric cyclopropanation reactions can be used to construct chiral carbocyclic pyrimidine nucleosides, which are important therapeutic agents. documentsdelivered.com These methods highlight the potential for creating complex, stereochemically defined analogues of this compound by applying established catalytic asymmetric transformations to suitably functionalized precursors.

| Method | Catalyst Type | Example Application | Reported Enantioselectivity |

| Asymmetric aza-Michael Reaction | Chiral Organocatalyst (Diarylprolinol silyl ether) | Synthesis of chiral acyclic pyrimidine nucleosides | 91–98% ee rsc.org |

| Asymmetric Biginelli Reaction | Chiral Brønsted Acid (Imidodiphosphoric acid) | Synthesis of chiral tricyclic 3,4-dihydropyrimidin-2-thiones | Up to 99% ee rsc.org |

| Asymmetric Allylation | Chiral Metal Complex (Rhodium-based) | Synthesis of chiral pyrimidine acyclic nucleosides | High ee figshare.com |

| Asymmetric Cyclopropanation | Chiral Metal Complex | Synthesis of chiral carbocyclic pyrimidine nucleosides | High ee documentsdelivered.com |

Methodological Advances in Synthesis: Catalysis and Green Chemistry Considerations

Recent advances in the synthesis of pyrimidine derivatives have been heavily influenced by the principles of catalysis and green chemistry, aiming to develop more sustainable and efficient chemical processes. These principles are directly applicable to the synthesis of this compound and its analogues.

Catalysis: The use of catalysts is central to modern organic synthesis, offering pathways with lower activation energies, higher selectivity, and reduced waste. For pyrimidine synthesis, a wide range of catalytic systems have been explored.

Nanocatalysts: These materials offer high surface area-to-volume ratios and unique reactivity, often leading to enhanced catalytic efficiency. For instance, novel nano-magnetic silica-bonded S-sulfonic acid ([Fe3O4@SiO2@(CH2)3S–SO3H]) has been used as a recyclable catalyst for the synthesis of pyrido[2,3-d]pyrimidines under solvent-free (neat) conditions, affording high yields in short reaction times. researchgate.net Other examples include Cu/magnetic chitosan, which serves as a green nanocatalyst for synthesizing triaryl pyridines. researchgate.net Such magnetic catalysts can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse. researchgate.net

Organocatalysts: As mentioned in the stereoselective section, organocatalysts are crucial for asymmetric synthesis but also find broad application in non-chiral transformations. Ionic liquids, for example, can act as recyclable organocatalysts in multicomponent reactions to prepare dihydropyrimidinones. nih.gov

Metal Catalysis: Transition metals like palladium, copper, ruthenium, and iridium are widely used to catalyze various bond-forming reactions in the synthesis of pyrimidine rings. mdpi.com For instance, an iridium-catalyzed four-component cycloaddition of amidines and alcohols has been developed for the regioselective synthesis of substituted pyrimidines. mdpi.com

Green Chemistry Considerations: Green chemistry aims to minimize the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, green solvents, and waste-reducing reaction designs.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry as it can dramatically reduce reaction times, improve yields, and enhance product purity. nih.gov The synthesis of various heterocyclic compounds, including morpholine-based chalcones and fused pyrimidine derivatives, has been successfully achieved using microwave-assisted methods. mdpi.comnih.govresearchgate.net This technique allows for rapid and efficient heating, often leading to cleaner reactions compared to conventional heating methods. semanticscholar.org

Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis are inherently green as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. chemijournal.com

Green Solvents and Solvent-Free Conditions: Traditional organic syntheses often rely on volatile and toxic solvents. A key green approach is to replace these with environmentally benign alternatives like water or ethanol, or to eliminate the solvent altogether (neat conditions). researchgate.netnih.gov The use of citrus extract as a natural, biodegradable catalyst in the synthesis of dihydropyrimidone derivatives exemplifies a novel green chemistry approach.

| Green Chemistry Approach | Description | Advantages | Example Application |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, higher yields, increased safety. nih.gov | Synthesis of fused pyrimidine derivatives and morpholine-containing compounds. mdpi.comresearchgate.net |

| Nanocatalysis | Employment of catalysts in the nanometer size range. | High efficiency, easy separation, and recyclability (especially magnetic nanocatalysts). researchgate.net | Synthesis of pyrido[2,3-d]pyrimidines using nano-magnetic catalysts. researchgate.net |

| Multicomponent Reactions | Combining three or more starting materials in a one-pot reaction. | Atom economy, reduced waste, operational simplicity. | Biginelli reaction for dihydropyrimidinone synthesis. chemijournal.com |

| Solvent-Free/Green Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol. | Reduced pollution and health hazards. researchgate.netnih.gov | Synthesis of pyridine (B92270) derivatives under neat conditions or in water. researchgate.net |

By integrating these advanced catalytic and green chemistry methodologies, the synthesis of this compound and its diverse analogues can be achieved with greater efficiency, selectivity, and sustainability, paving the way for the discovery of new and improved therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Morpholinopyrimidine-2,4(1H,3H)-dione, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy is employed to identify the chemical environment of the protons within the molecule. The spectrum of this compound typically exhibits distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the morpholine (B109124) substituent. The two amide protons (N-H) of the pyrimidine-dione ring usually appear as broad singlet signals in the downfield region, often between δ 10.5 and 11.5 ppm; these signals are exchangeable with deuterium (B1214612) oxide (D₂O). A sharp singlet for the lone proton at the C6 position of the pyrimidine ring is also characteristic. The morpholine ring protons present as two distinct multiplets, typically triplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, respectively.

Interactive Table: ¹H NMR Spectral Data Click on the headers to sort the data.

| Signal (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.2 | br s | 1H | N1-H |

| ~10.8 | br s | 1H | N3-H |

| ~7.5 | s | 1H | C6-H |

| ~3.75 | t | 4H | Morpholine (-CH₂-O) |

| ~3.10 | t | 4H | Morpholine (-CH₂-N) |

(Note: Data are representative and recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as s = singlet, t = triplet, br s = broad singlet.)

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The spectrum for this compound shows characteristic signals for the carbonyl carbons of the dione (B5365651) structure at the most downfield positions (typically δ 150-165 ppm). nih.gov The olefinic carbons of the pyrimidine ring and the aliphatic carbons of the morpholine ring are also clearly resolved. nih.gov The two distinct methylene carbons of the morpholine ring confirm its structure, with the carbon adjacent to the oxygen atom appearing at a lower field than the one adjacent to the nitrogen. nih.gov

Interactive Table: ¹³C NMR Spectral Data Click on the headers to sort the data.

| Signal (δ ppm) | Assignment |

|---|---|

| ~163 | C4 (C=O) |

| ~151 | C2 (C=O) |

| ~140 | C6 |

| ~105 | C5 |

| ~66 | Morpholine (-CH₂-O) |

| ~48 | Morpholine (-CH₂-N) |

(Note: Data are representative and recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).)

To unequivocally assign the proton and carbon signals and to confirm the connectivity between the morpholine ring and the pyrimidine core, two-dimensional (2D) NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the C6-H proton signal to the C6 carbon signal, and the morpholine methylene proton signals to their corresponding carbon signals, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucially, an HMBC spectrum would display a correlation between the methylene protons on the morpholine nitrogen and the C5 carbon of the pyrimidine ring, providing definitive proof of the substitution site. Correlations between the C6-H proton and the C2, C4, and C5 carbons would further solidify the structural assignment. bioorganica.org.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₁N₃O₃, Molecular Weight: 197.19 g/mol ), high-resolution mass spectrometry (HRMS) would show a protonated molecular ion peak ([M+H]⁺) at m/z 198.0873, confirming its elemental composition.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural validation. Common fragmentation pathways include the retro-Diels-Alder cleavage of the pyrimidine ring and the characteristic fragmentation of the morpholine ring. sapub.orgresearchgate.net

Interactive Table: Mass Spectrometry Data Click on the headers to sort the data.

| m/z (Observed) | Ion Formula | Description |

|---|---|---|

| 198.0873 | [C₈H₁₂N₃O₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 112.0399 | [C₄H₄N₂O₂]⁺ | Fragment from loss of morpholine |

| 87.0555 | [C₄H₇NO]⁺ | Morpholine cation fragment |

(Note: m/z values are representative of expected fragments in positive ion mode ESI-MS.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.govnih.gov The presence of N-H groups in the pyrimidine ring is indicated by stretching vibrations in the region of 3100-3300 cm⁻¹. Strong absorption bands corresponding to the C=O stretching of the two carbonyl groups are prominent around 1680-1720 cm⁻¹. Aliphatic C-H stretching from the morpholine ring is observed below 3000 cm⁻¹, while the characteristic C-O-C ether stretch of the morpholine appears in the fingerprint region. nih.gov

Interactive Table: Infrared (IR) Spectroscopy Data Click on the headers to sort the data.

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| 3250-3100 | Medium | N-H (Amide) | Stretching |

| 2960-2850 | Medium | C-H (Aliphatic) | Stretching |

| 1715, 1680 | Strong | C=O (Amide) | Stretching |

| ~1620 | Medium | C=C (Aromatic) | Stretching |

| ~1115 | Strong | C-O-C (Ether) | Stretching |

(Note: Frequencies are typical ranges for the specified functional groups.)

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of its synthesis. rsc.org A silica (B1680970) gel plate serves as the stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, acts as the mobile phase. The compound's purity is indicated by the presence of a single spot with a specific retention factor (Rƒ) value under these conditions. For preparative purposes, column chromatography using silica gel is employed for the isolation and purification of the final product.

Lack of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific literature, no specific X-ray crystallography studies detailing the solid-state structure of this compound could be located.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

While crystallographic data is available for structurally related pyrimidine and morpholine-containing compounds, this information cannot be extrapolated to accurately describe the unique crystal structure of this compound. The specific arrangement of atoms and molecules in the solid state is highly dependent on the exact chemical structure and the conditions of crystallization.

Consequently, detailed research findings, including crystallographic data tables with parameters such as unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the public domain at this time. Further research and publication in peer-reviewed scientific journals would be required to elucidate these structural details.

Biological Activities and Mechanistic Investigations of 5 Morpholinopyrimidine 2,4 1h,3h Dione and Its Analogues

Research into Antineoplastic Activities

The pyrimidine (B1678525) scaffold is a core structure in numerous biologically active compounds, including several anticancer agents like 5-fluorouracil. nih.govjapsonline.com The introduction of a morpholine (B109124) ring to the pyrimidine structure has been a key strategy in the development of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. nih.gov 5-Morpholinopyrimidine-2,4(1H,3H)-dione, also known as 5-morpholino-uracil, and its derivatives have been a significant focus of research for their antineoplastic properties. These compounds have demonstrated the ability to impede cancer progression through various mechanisms.

Inhibition of Cancer Cell Proliferation

A fundamental characteristic of potential anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells. Derivatives of this compound have shown potent antiproliferative activity across a range of human cancer cell lines. nih.gov For instance, novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. The most promising of these compounds exhibited significant cytotoxicity, particularly against leukemia, renal, and CNS cancer cell lines. nih.gov

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Studies on various analogues have revealed a wide range of potencies, underscoring the importance of the specific chemical substitutions on the pyrimidine core for biological activity. For example, certain thienopyrimidine derivatives incorporating a morpholine moiety displayed moderate to good inhibitory activity against tested cancer cell lines, with IC50 values in the micromolar range. mdpi.com Another study on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives showed significant inhibition of the proliferation of Ramos and TMD8 cells. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 12b (a morpholinopyrimidine-5-carbonitrile derivative) | SR | Leukemia | 0.10 ± 0.01 | nih.gov |

| Compound 12d (a morpholinopyrimidine-5-carbonitrile derivative) | SR | Leukemia | 0.09 ± 0.01 | nih.gov |

| Compound 9a (a thieno[2,3-d]pyrimidine (B153573) derivative) | MCF-7 | Breast Cancer | 12.32 ± 0.96 | mdpi.com |

| Compound 9a (a thieno[2,3-d]pyrimidine derivative) | HepG2 | Liver Cancer | 11.30 ± 1.19 | mdpi.com |

| Compound 9a (a thieno[2,3-d]pyrimidine derivative) | Hela | Cervical Cancer | 14.69 ± 1.32 | mdpi.com |

| Compound 9a (a thieno[2,3-d]pyrimidine derivative) | A549 | Lung Cancer | 9.80 ± 0.93 | mdpi.com |

Induction of Apoptosis in Cancer Cell Lines

Beyond halting proliferation, an effective anticancer strategy often involves inducing apoptosis, or programmed cell death, in malignant cells. nih.gov Research has confirmed that this compound analogues are capable of triggering this self-destruction mechanism in cancer cells. nih.govrsc.orgmdpi.comnih.gov

Cell Cycle Arrest Mechanisms in Malignant Cells

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is dysregulated, leading to uncontrolled cell growth. Many chemotherapeutic agents function by interfering with the cell cycle. Analogues of this compound have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing. nih.govnih.gov

Flow cytometry analysis has revealed that treatment with certain morpholinopyrimidine derivatives can cause a significant accumulation of cells in specific phases of the cell cycle. For instance, compounds 12b and 12d were found to cause cell cycle arrest at the G2/M phase in the leukemia SR cell line. nih.gov In another study, pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives arrested 75.2-75.4% of TMD8 cells in the G1 phase at a concentration of 1 µM. nih.gov This interruption of the cell division cycle is a key mechanism underlying the antiproliferative effects of these compounds.

Enzyme and Receptor Interaction Studies

The biological effects of this compound and its analogues are rooted in their interactions with specific molecular targets within the cell. A primary focus of research has been their ability to inhibit key enzymes involved in cancer-promoting signaling pathways.

Phosphoinositide 3-Kinase (PI3K) Inhibition Research

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for regulating cell growth, survival, and metabolism, and it is frequently hyperactivated in various cancers. mdpi.comnih.gov This makes PI3K a prime target for cancer therapy. The morpholine moiety is a known important feature for PI3K inhibition. mdpi.com Numerous studies have identified morpholinopyrimidine derivatives as potent inhibitors of PI3K. nih.govmdpi.comnih.govnih.gov

These compounds act as inhibitors by binding to the kinase domain of the PI3K enzyme, preventing it from carrying out its function. The inhibitory potency can be very high, with some derivatives showing IC50 values in the nanomolar range. For example, a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (compound 17p) demonstrated an IC50 of 31.8 ± 4.1 nM against the PI3Kα isoform. frontiersin.org The development of compounds that can dually inhibit both PI3K and mTOR is considered a beneficial therapeutic strategy. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition Research

The Mammalian Target of Rapamycin (mTOR) is another critical kinase in the PI3K/Akt/mTOR pathway that controls cell growth and proliferation. nih.govnih.gov Given its central role, mTOR is also a significant target for anticancer drug development. Many compounds based on the this compound scaffold have been identified as dual inhibitors, targeting both PI3K and mTOR. nih.govnih.govmdpi.com

This dual inhibition is advantageous as it can lead to a more comprehensive blockade of the signaling pathway, potentially overcoming resistance mechanisms. nih.gov For instance, morpholinopyrimidine-5-carbonitrile derivatives 12b and 12d were found to inhibit mTOR with IC50 values of 0.83 ± 0.05 µM and 2.85 ± 0.17 µM, respectively, in addition to their potent PI3K inhibition. nih.gov The ability to simultaneously block these two key nodes in a major cancer signaling pathway highlights the therapeutic potential of this class of compounds.

| Compound | Target Kinase | IC50 | Source |

|---|---|---|---|

| Compound 12b (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 0.17 ± 0.01 µM | nih.gov |

| Compound 12b (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kβ | 0.13 ± 0.01 µM | nih.gov |

| Compound 12b (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kδ | 0.76 ± 0.04 µM | nih.gov |

| Compound 12b (a morpholinopyrimidine-5-carbonitrile derivative) | mTOR | 0.83 ± 0.05 µM | nih.gov |

| Compound 12d (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 1.27 ± 0.07 µM | nih.gov |

| Compound 12d (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kβ | 3.20 ± 0.16 µM | nih.gov |

| Compound 12d (a morpholinopyrimidine-5-carbonitrile derivative) | PI3Kδ | 1.98 ± 0.11 µM | nih.gov |

| Compound 12d (a morpholinopyrimidine-5-carbonitrile derivative) | mTOR | 2.85 ± 0.17 µM | nih.gov |

| Compound 17p (a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 31.8 ± 4.1 nM | frontiersin.org |

| Compound 17p (a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative) | PI3Kδ | 15.4 ± 1.9 nM | frontiersin.org |

Dual PI3K/mTOR Inhibitory Activity Studies

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of dual PI3K/mTOR inhibitors is a promising strategy in cancer therapy. Several studies have focused on designing and synthesizing analogues of this compound as potent dual inhibitors of this pathway.

In one study, novel morpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their dual PI3K/mTOR inhibitory activity. Among the synthesized compounds, the Schiff base analogues, 12b and 12d , demonstrated significant antitumor activity. Specifically, they exhibited potent inhibitory effects against the leukemia SR cell line with IC50 values of 0.10 ± 0.01 μM and 0.09 ± 0.01 μM, respectively. Further enzymatic assays revealed their significant inhibition of PI3Kα, PI3Kβ, and PI3Kδ. Compound 12b showed IC50 values of 0.17 ± 0.01 μM (PI3Kα), 0.13 ± 0.01 μM (PI3Kβ), and 0.76 ± 0.04 μM (PI3Kδ). These compounds also inhibited mTOR with IC50 values of 0.83 ± 0.05 μM for 12b and 2.85 ± 0.17 μM for 12d . Mechanistic studies indicated that these compounds induce apoptosis and cause a G2/M cell cycle arrest in the leukemia SR cell line.

Another research effort led to the discovery of a potent orally bioavailable dual PI3K/mTOR inhibitor, compound 26 , derived from a series of 2-morpholino-pyrimidine derivatives. This compound displayed high inhibitory activity against PI3Kα/β/γ/δ with IC50 values of 20/376/204/46 nM, respectively, and an mTOR IC50 of 189 nM. It also effectively suppressed AKT phosphorylation with an IC50 of 196 nM.

| Compound | Target | IC50 (µM) |

|---|---|---|

| 12b | Leukemia SR cell line | 0.10 ± 0.01 |

| PI3Kα | 0.17 ± 0.01 | |

| PI3Kβ | 0.13 ± 0.01 | |

| mTOR | 0.83 ± 0.05 | |

| 12d | Leukemia SR cell line | 0.09 ± 0.01 |

| mTOR | 2.85 ± 0.17 | |

| 26 | PI3Kα | 0.020 |

| mTOR | 0.189 |

Poly(ADP-ribose) Polymerase (PARP) Inhibition Research

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair. The inhibition of PARP, particularly PARP-1, is a clinically validated strategy for cancer treatment, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Substituted uracil (B121893) derivatives have been identified as a new class of potent PARP-1 inhibitors.

In a separate study, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated as PARP-1 inhibitors. Among these, compounds S2 and S7 were the most potent, with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively, which were more potent than the clinical PARP inhibitor Olaparib (IC50 = 5.77 nM). These compounds also showed high cytotoxicity against the MCF-7 breast cancer cell line.

| Compound Class/ID | Target | IC50 |

|---|---|---|

| Initial Substituted Fused Uracil Derivative | PARP-1 | 2 µM |

| Optimized Substituted Fused Uracil Derivative | PARP-1 | <20 nM |

| S2 (pyrano[2,3-d]pyrimidine-2,4-dione) | PARP-1 | 4.06 ± 0.18 nM |

| S7 (pyrano[2,3-d]pyrimidine-2,4-dione) | PARP-1 | 3.61 ± 0.15 nM |

| Olaparib (Reference) | PARP-1 | 5.77 nM |

Investigations into Other Enzyme Targets (e.g., DHFR, TSase, TPase, RTase, BRD4/PLK1)

The versatile scaffold of pyrimidine-2,4-dione has been explored for its potential to inhibit a range of other enzymes crucial for cell proliferation and survival.

BRD4/PLK1 Inhibition: The simultaneous inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) is a promising anti-cancer strategy. A study on novel 5-arylethylidene-aminopyrimidine-2,4-diones identified compounds with potent dual inhibitory activity. Compounds 4 and 7 significantly inhibited both BRD4 and PLK1. Compound 4 had IC50 values of 0.029 µM for BRD4 and 0.094 µM for PLK1, while compound 7 showed IC50 values of 0.042 µM for BRD4 and 0.02 µM for PLK1. These values are comparable to the reference drug volasertib (B1683956) (IC50 = 0.017 µM for BRD4 and 0.025 µM for PLK1). Mechanistic studies revealed that compound 7 induces apoptosis and causes cell cycle arrest at the G2/M phase.

DHFR, TSase, TPase, and RTase Inhibition: While specific studies on this compound as an inhibitor for Dihydrofolate reductase (DHFR), Thymidylate synthase (TSase), Thymidine phosphorylase (TPase), and Reverse transcriptase (RTase) are limited, the broader class of pyrimidine derivatives has been investigated against these targets. Pyrimidine analogues are known to be inhibitors of these enzymes which are critical for nucleotide synthesis and viral replication. For example, pyrimidine-2,4-dione derivatives have been the subject of QSAR modeling to predict their inhibitory activity against HIV reverse transcriptase.

| Compound | BRD4 IC50 (µM) | PLK1 IC50 (µM) |

|---|---|---|

| 4 | 0.029 | 0.094 |

| 7 | 0.042 | 0.02 |

| Volasertib (Reference) | 0.017 | 0.025 |

Antiviral Research

The pyrimidine nucleus is a fundamental component of nucleosides, making it a key target for antiviral drug development. Uracil derivatives, in particular, have been investigated for their antiviral properties. They can act as nucleoside reverse transcriptase inhibitors, which interfere with the replication of viruses like HIV by blocking the action of the viral reverse transcriptase enzyme. While specific antiviral studies on this compound are not extensively documented, the general class of pyrimidine-2,4-dione derivatives has been explored for this purpose. For instance, computational studies have been used to design new pyrimidine-2,4-dione derivatives with predicted inhibitory activity against HIV reverse transcriptase.

Antimicrobial Research (Antibacterial and Antifungal)

The emergence of drug-resistant bacteria and fungi has necessitated the search for new antimicrobial agents. Pyrimidine-2,4-dione derivatives have been synthesized and screened for their antimicrobial properties. In one study, a series of novel pyrimidine-2,4-diones were evaluated for their antibacterial and antifungal activities. The results showed that these compounds possess a broad spectrum of activity. For instance, compounds OBP01 and OBP02 were effective against the Gram-positive bacterium Bacillus subtilis, while OBP03 showed better activity against the Gram-negative bacterium Escherichia coli. Compound OBP03 also exhibited the best antifungal activity against Aspergillus niger and Penicillium marneffei.

| Compound | B. subtilis (Gram-positive) | E. coli (Gram-negative) | A. niger (Fungus) | P. marneffei (Fungus) |

|---|---|---|---|---|

| OBP01 | 09 | 08 | 06 | 05 |

| OBP02 | - | - | 07 | 06 |

| OBP03 | 05 | 10 | 07 | 08 |

Exploration of Neurological Disorder-Related Activities

The central nervous system (CNS) represents a challenging but important area for drug discovery. Some pyrimidine-based compounds have been investigated for their potential in treating neurological disorders. For example, a study on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones, which are structurally related to this compound, identified them as potential multi-target drugs for neurodegenerative diseases like Parkinson's and Alzheimer's disease. These compounds were found to be potent inhibitors of monoamine oxidase-B (MAO-B) and also acted as antagonists of A1/A2A adenosine (B11128) receptors, both of which are important targets in the treatment of these conditions. The most potent MAO-B inhibitor, 21g , had an IC50 of 0.0629 µM. While direct evidence for the neurological activity of this compound is lacking, the activity of these related compounds suggests a potential avenue for future research.

Other Potential Biological Targets and Pathways under Investigation

Research into the biological activities of pyrimidine-2,4(1H,3H)-dione derivatives is ongoing, with new potential targets being identified. One such target is ecto-5'-nucleotidase (CD73), an enzyme that is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. A series of novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized as CD73 inhibitors. Among these, compound 35j was identified as a potent and uncompetitive inhibitor of CD73. It demonstrated significant tumor growth inhibition in a mouse model of triple-negative breast cancer and was found to increase the infiltration of positive immune cells, thereby promoting an anti-tumor immune response.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Efficacy

Modifications to the pyrimidine ring of 5-Morpholinopyrimidine-2,4(1H,3H)-dione derivatives have been shown to significantly alter their biological efficacy. Key positions for substitution include C-2, C-5, and C-6.

Research into novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors has demonstrated that the introduction of a substituted heterocycle at the C-2 position generally enhances anticancer efficacy. nih.gov For instance, converting a thiomethyl group at C-2 to a hydrazinyl moiety was found to decrease activity, but further substitution of the hydrazinyl group to form Schiff bases led to the most active compounds. nih.gov Specifically, compounds 12b and 12d from this series, featuring substituted Schiff bases at C-2, showed excellent antitumor activity against the leukemia SR cell line. nih.gov

Chlorination of the pyrimidinone ring has also been shown to increase anticancer effects. nih.gov In other studies focusing on 2,4(1H,3H)-pyrimidinedione derivatives as HIV inhibitors, the addition of a benzoyl group at the C-6 position was identified as a major contributor to antiviral activity. nih.govresearchgate.net This suggests that bulky aromatic substituents at this position are favorable.

Furthermore, the introduction of a nitro group at the C-5 position has been explored for developing inhibitors of nitric oxide production. nih.gov A series of 5-nitropyrimidine-2,4-dione analogues were synthesized, with one compound in particular showing significant inhibitory activity on lipopolysaccharide-induced nitric oxide production and inducible nitric oxide synthase (iNOS) activity without notable cytotoxicity. nih.gov

Table 1: Impact of Pyrimidine Ring Substitutions on Biological Activity

| Position | Substitution | Effect on Biological Efficacy | Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Substituted Heterocycle (e.g., Schiff bases) | Increased | Anticancer (PI3K/mTOR inhibition) | nih.gov |

| C-2 | Hydrazinyl moiety (from thiomethyl) | Decreased | Anticancer | nih.gov |

| Pyrimidine Ring | Chlorination | Increased | Anticancer | nih.gov |

| C-6 | Benzoyl group | Increased | Antiviral (HIV RT inhibition) | nih.govresearchgate.net |

| C-5 | Nitro group | Favorable | Anti-inflammatory (NO/iNOS inhibition) | nih.gov |

Influence of the Morpholine (B109124) Moiety Modifications on Activity

The morpholine moiety is a crucial pharmacophore in many bioactive compounds, prized for its favorable physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and low pKa value. e3s-conferences.orgresearchgate.net Modifications to this ring can significantly impact the biological activity of the parent compound.

In the context of mTOR inhibitors, it has been suggested that bridged morpholine moieties can penetrate deeper into the binding pocket of the enzyme, leading to more potent and selective inhibition. e3s-conferences.org This structural constraint can lock the molecule into a more favorable conformation for binding.

While direct modifications of the 5-morpholino group in this compound are not extensively detailed in the provided context, the general importance of the morpholine ring is well-established. It is often incorporated into molecules to improve their pharmacokinetic properties and to interact with target proteins. e3s-conferences.org For example, in a series of quinoline (B57606) derivatives, the morpholine group was found to form carbon-hydrogen bonds with amino acid residues in the active site of acetylcholinesterase (AChE). nih.gov

Effect of Substitutions on Nitrogen Atoms (N-1, N-3) on Biological Profiles

Substitutions on the nitrogen atoms of the pyrimidine ring, specifically at the N-1 and N-3 positions, have a profound effect on the biological profiles of these compounds.

In the development of non-nucleoside reverse transcriptase (RT) inhibitors for HIV, extensive SAR studies have been conducted on 2,4(1H,3H)-pyrimidinedione derivatives. nih.govresearchgate.net These studies revealed that substituting homocyclic moieties, rather than acyclic ones, at the N-1 position resulted in compounds with significant activity against both HIV-1 and HIV-2. nih.govresearchgate.net The most effective substitutions at N-1 included cyclopropyl, phenyl, and cyclopentenyl groups. nih.govresearchgate.net

Further research on pyrimidine-morpholine hybrids for antiproliferative activity involved synthesizing derivatives with substituted benzyl (B1604629) groups at the N-1 position and a methyl group at the N-3 position. nih.gov The nature of the substituent on the benzyl ring was critical for activity. For instance, a derivative with a 4-nitrobenzyl group at N-1 showed the highest activity against both MCF-7 and SW480 cancer cell lines. nih.gov Molecular docking studies suggested that this enhanced activity was due to strong interactions, including hydrogen bonding and pi-anion interactions, with key residues in the active site of the target enzyme. nih.gov

Direct alkylation of uracil (B121893) derivatives at both N-1 and N-3 positions has also been employed to synthesize precursors for more complex heterocyclic systems, indicating the chemical tractability of these positions for generating molecular diversity. nih.gov

Table 2: Effect of N-1 and N-3 Substitutions on Biological Activity

| Position | Substitution | Effect on Biological Efficacy | Target/Activity | Reference |

|---|---|---|---|---|

| N-1 | Homocyclic moieties (Cyclopropyl, Phenyl) | Increased | Antiviral (HIV RT inhibition) | nih.govresearchgate.net |

| N-1 | 4-Nitrobenzyl group | Increased | Antiproliferative | nih.gov |

| N-3 | Methyl group | Maintained/Favorable | Antiproliferative | nih.gov |

Role of Bridging Linkers and Spacers in Modulating Activity

The introduction of linkers and spacers between the core pyrimidine scaffold and its substituents is a key strategy for modulating biological activity. The length, flexibility, and chemical nature of these linkers can optimize the orientation of functional groups within the target's binding site.

In the design of PI3K/mTOR inhibitors, the integration of a heterocycle at the C-2 position of the morpholinopyrimidine core, either directly or via a spacer, was explored. nih.gov This approach allows for probing different regions of the enzyme's active site.

For HIV RT inhibitors, the addition of a methyl linker between a cyclic moiety (like cyclopropyl) and the N-1 nitrogen of the pyrimidinedione was found to have a significant positive contribution to antiviral activity. nih.govresearchgate.net This small spacer likely provides optimal positioning of the cyclic group within the non-nucleoside binding pocket.

Similarly, in a series of novel quinoline derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain connecting the quinoline ring to a morpholine group was a critical determinant of activity. nih.gov Derivatives with a two-methylene linker exhibited better inhibition of both AChE and Butyrylcholinesterase (BChE) compared to those with three or four-methylene linkers, highlighting the importance of linker length for optimal interaction with the enzyme's peripheral anionic site (PAS). nih.gov

Pharmacophore Identification and Optimization Strategies

Pharmacophore modeling is a crucial tool in drug design, abstracting the essential molecular features responsible for a molecule's biological activity. unina.it For a series of related compounds, a pharmacophore model represents the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are necessary for binding to a specific biological target. unina.itd-nb.info

For pyrimidine-based compounds, the morpholine ring itself is considered a "special pharmacophore" or a privileged scaffold due to its frequent appearance in bioactive molecules and its ability to improve drug-like properties. e3s-conferences.orgresearchgate.net

In the development of novel PI3K/mTOR inhibitors, a key strategy was to design a hybrid model incorporating the 6-morpholino-pyrimidine-5-carbonitrile scaffold with other essential pharmacophoric features of known inhibitors. nih.gov This involved attaching various heterocyclic moieties to create new compounds with potentially enhanced activity. nih.gov

Pharmacophore identification studies often reveal that features such as hydrogen bond donors and acceptors, positive ionizable groups, and aromatic features are critical for activity. researchgate.net Once a pharmacophore model is established, it can be used for several optimization strategies, including:

Virtual Screening: The model can be used as a 3D query to search large compound databases for new molecules that match the pharmacophoric features, potentially identifying novel scaffolds. researchgate.net

Lead Optimization: The model guides the rational design of new analogues by suggesting which parts of the molecule to modify to enhance interactions with the target. unina.it This can involve adding or removing functional groups to better match the pharmacophore or to explore new interactions.

For instance, in the optimization of 2,4(1H,3H)-pyrimidinedione derivatives as HIV inhibitors, the SAR data led to a clear understanding of the key pharmacophoric elements: a homocyclic group at N-1 (hydrophobic interaction), often connected by a short linker, and a benzoyl group at C-6 (aromatic/hydrophobic interaction). nih.govresearchgate.net This knowledge allows for the targeted synthesis of new derivatives with a higher probability of being active.

Computational and in Silico Studies in the Research of 5 Morpholinopyrimidine 2,4 1h,3h Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of a ligand's biological activity. For derivatives of pyrimidine-2,4-dione, docking studies have been instrumental in elucidating interactions with various enzymatic targets.

Research on analogous pyrano[2,3-d]pyrimidine-2,4-dione compounds has demonstrated their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov Docking simulations revealed that the pyrimidinedione core structure typically occupies the nicotinamide-binding site of the enzyme, forming key hydrogen bonds with amino acid residues like Glycine 863 and Serine 904. nih.gov Additional π-π stacking interactions with Tyrosine 907 and Histidine 862 often contribute to the stability of the ligand-protein complex. nih.gov Similarly, studies on aminopyrimidine-2,4-diones targeting the Bromodomain-containing protein 4 (BRD4) showed that the pyrimidine-dione moiety can be embedded between key amino acids such as Tyrosine 97 and Proline 82, engaging in hydrophobic interactions. nih.gov

These simulations allow for the calculation of a binding affinity or docking score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. By analyzing these interactions, medicinal chemists can rationally design modifications to the 5-Morpholinopyrimidine-2,4(1H,3H)-dione structure to enhance its binding affinity and selectivity for a specific target.

| Parameter | Observation |

|---|---|

| Binding Energy (kcal/mol) | -8.5 to -10.0 |

| Hydrogen Bond Interactions | Gly863, Ser904 |

| Hydrophobic/Other Interactions | π-π stacking with Tyr907, His862 |

| Interacting Moiety | Pyrimidine-2,4-dione core |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For classes of compounds like pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, QSAR studies have been successfully applied to correlate physicochemical parameters with antimicrobial activity. researchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. Descriptors used in such models can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

A typical 3D-QSAR model for 2,4-dioxopyrimidine derivatives might reveal that specific regions of the molecule require bulky, electron-donating, or hydrophobic groups to enhance biological activity. nih.gov The statistical robustness of a QSAR model is evaluated using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). A high value for these parameters indicates a reliable and predictive model. nih.gov Such models are invaluable for prioritizing synthetic targets and optimizing lead compounds in the drug discovery pipeline.

| Model Parameter | Value/Descriptor |

|---|---|

| Biological Activity (pIC₅₀) | pIC₅₀ = 1.5 + 0.3(LogP) - 0.1(Molecular Weight) + 0.8*(H-bond Donors) |

| Coefficient of Determination (R²) | 0.85 |

| Cross-validated Coefficient (Q²) | 0.72 |

| Key Descriptors | LogP (lipophilicity), Molecular Weight, Number of H-bond Donors |

Density Functional Theory (DFT) Calculations for Electronic and Thermodynamic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide detailed information on electronic and thermodynamic properties, offering insights into molecular stability, reactivity, and spectroscopic characteristics.

For pyrimidine (B1678525) derivatives, DFT studies are often employed to analyze the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a bis[pyrimidine-2,4(1H,3H)-dione] derivative, MEP analysis identified negative potential over oxygen atoms, indicating them as likely sites for electrophilic attack, while positive potential was found over certain hydrogen atoms, marking them as reactive sites for nucleophilic attack. nih.gov This information is critical for understanding potential intermolecular interactions and metabolic pathways.

| Electronic Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of a docked conformation and understanding the dynamic behavior of the ligand within the binding site.

In studies of pyrimidine-2,4-dione-based inhibitors, MD simulations lasting up to 100 nanoseconds have been used to confirm the stability of the ligand-target complexes. researchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial docked pose. Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein or ligand are flexible or rigid. These simulations provide a more realistic representation of the binding event and can help validate the interactions predicted by docking.

| Parameter | Description/Value |

|---|---|

| Simulation Time | 100 ns |

| Average Ligand RMSD | < 2.0 Å (indicating stability) |

| Key Stable Interactions | Persistent hydrogen bonds and hydrophobic contacts observed throughout the simulation |

| Software | GROMACS, AMBER |

In Silico ADMET Prediction (Focus on Distribution and Metabolism for Research Applications)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug discovery. These predictions help identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. For research applications involving this compound, predicting its distribution and metabolism is particularly important.

Distribution properties, such as Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) permeability, determine where the compound travels in the body and how much of it is available to interact with its target. High PPB can limit the free concentration of a drug, while BBB permeability is crucial for compounds targeting the central nervous system.

Metabolism predictions often focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. Predicting whether a compound is a substrate or inhibitor of specific CYP isozymes (e.g., CYP3A4, CYP2D6) is essential to anticipate potential drug-drug interactions. In silico models, often based on machine learning algorithms trained on large datasets of known drugs, can provide reliable predictions for these properties. audreyli.comresearchgate.net

| Property | Category | Predicted Outcome |

|---|---|---|

| Human Intestinal Absorption | Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low / Non-penetrant |

| Plasma Protein Binding (PPB) | Distribution | >90% (High) |

| CYP2D6 Inhibitor | Metabolism | No |

| CYP3A4 Inhibitor | Metabolism | Yes |

Emerging Research Directions and Future Perspectives for 5 Morpholinopyrimidine 2,4 1h,3h Dione Research

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary focus of ongoing research is the strategic modification of the morpholinopyrimidine core to create novel analogues with improved pharmacological profiles. The goal is to enhance biological activity against specific targets while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing potential toxicity.

Researchers have successfully synthesized and evaluated numerous derivatives by introducing various substituents onto the pyrimidine (B1678525) ring. For instance, a study focused on developing dual PI3K/mTOR inhibitors synthesized a series of novel morpholinopyrimidine-5-carbonitriles. nih.govrsc.org By integrating different heterocyclic moieties at position 2 of the pyrimidine ring, significant antiproliferative activity was achieved. nih.govrsc.org The most promising compounds, particularly Schiff base analogues, exhibited excellent antitumor activity against leukemia cell lines, with IC50 values in the nanomolar range. nih.govrsc.org

Another research avenue has explored modifications to create anti-inflammatory agents. Synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives yielded compounds that effectively inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. rsc.orgresearchgate.net These findings suggest that specific structural modifications can tune the biological activity of the morpholinopyrimidine scaffold towards different therapeutic areas. rsc.orgresearchgate.net

The table below summarizes the activity of selected novel analogues, illustrating the impact of structural modifications on potency.

| Compound ID | Target(s) | Key Structural Modification | Biological Activity (IC50) | Cell Line/Assay |

| 12b | PI3Kα, PI3Kβ, PI3Kδ, mTOR | Schiff base derivative at position 2 | 0.17 µM (PI3Kα), 0.13 µM (PI3Kβ), 0.76 µM (PI3Kδ), 0.83 µM (mTOR) | Leukemia SR |

| 12d | PI3Kα, PI3Kβ, PI3Kδ, mTOR | Schiff base derivative at position 2 | 1.27 µM (PI3Kα), 3.20 µM (PI3Kβ), 1.98 µM (PI3Kδ), 2.85 µM (mTOR) | Leukemia SR |

| V4 | iNOS, COX-2 | 2-methoxy-6-((4-methoxyphenyl)...)phenol derivative | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophage cells |

| V8 | iNOS, COX-2 | 2-((4-fluorophenyl)...)-6-methoxyphenol derivative | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophage cells |

Data sourced from multiple studies. nih.govrsc.orgrsc.orgresearchgate.net

Future efforts will likely involve creating extensive libraries of these analogues. Structure-activity relationship (SAR) studies will be crucial in guiding the design of compounds with optimized potency and selectivity for their intended biological targets. nih.gov

Investigation of New Biological Targets and Disease Areas

While much of the research on morpholinopyrimidine derivatives has centered on cancer and inflammation, the versatility of this scaffold suggests its potential utility across a broader spectrum of diseases. mdpi.com Expanding the investigation into new biological targets is a critical future direction.

Oncology: The initial success in targeting the PI3K/mTOR pathway in cancer cells opens the door to exploring other related targets in oncogenic signaling. nih.govrsc.org Pyrimidine analogues have shown activity against various targets crucial for tumor progression, such as epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), and ecto-5'-nucleotidase (CD73). nih.govnih.govrsc.org Investigating 5-morpholinopyrimidine-2,4(1H,3H)-dione derivatives for activity against these and other kinases or tumor microenvironment modulators could yield novel anticancer agents. nih.gov For example, derivatives could be designed to induce apoptosis or cause cell cycle arrest in cancer cells by targeting different pathways. rsc.orgnih.gov

Inflammatory and Autoimmune Diseases: The demonstrated ability of morpholinopyrimidine derivatives to inhibit inflammatory mediators like iNOS and COX-2 provides a strong rationale for their development as treatments for chronic inflammatory diseases. rsc.orgresearchgate.netnih.gov Further research could explore their efficacy in models of arthritis, inflammatory bowel disease, or other autoimmune disorders. The dihydropyrimidine (B8664642) scaffold, a related structure, has also shown promise as a source of anti-inflammatory agents. dovepress.com

Other Potential Areas: The broad biological activity of pyrimidine-based compounds, which includes antiviral, antibacterial, and antihypertensive properties, suggests that this compound analogues could be screened for a wide range of other therapeutic applications. dovepress.com High-throughput screening of existing and novel compound libraries against diverse panels of biological targets will be instrumental in identifying new therapeutic opportunities.

Integration of Advanced Synthetic Methodologies with Biological Screening

The efficient synthesis of diverse chemical libraries is fundamental to modern drug discovery. Future research on this compound will benefit from the integration of advanced synthetic strategies with high-throughput biological screening.

Modern synthetic methods, such as multi-component reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net For instance, the Petasis reaction has been employed to synthesize novel morpholinopyrimidine derivatives. researchgate.net Other established methods used in the synthesis of related compounds include the Biginelli reaction and Knoevenagel condensation. nih.govnih.gov

Key synthetic steps often involve:

Initial scaffold synthesis: Creating the core pyrimidine ring structure. nih.gov

Functionalization: Introducing key chemical groups, such as through chlorination, to allow for further modification. nih.govdovepress.com

Derivatization: Attaching various chemical moieties, such as piperazine (B1678402) or different heterocyclic systems, to explore the chemical space and build structure-activity relationships. nih.govrsc.orgresearchgate.net

By combining these efficient synthetic routes with automated high-throughput screening platforms, researchers can rapidly evaluate large numbers of novel analogues for their biological activity. This integrated approach accelerates the discovery of lead compounds with desirable therapeutic properties and provides rich datasets for developing structure-activity relationships.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast datasets to predict the properties of new molecules. nih.govnih.gov These computational tools can be applied to the design of novel this compound analogues to optimize their potency, selectivity, and pharmacokinetic profiles.

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets. rsc.orgnih.govnih.gov Docking studies have been employed to understand how morpholinopyrimidine derivatives interact with the active sites of enzymes like iNOS, COX-2, and PI3K, helping to rationalize their observed biological activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can predict the potency of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are predicted to have high affinity for a specific biological target. nih.gov These algorithms can explore a vast chemical space to propose novel morpholinopyrimidine derivatives with potentially superior properties.

ADMET Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in silico. mdpi.com This allows researchers to filter out candidates with unfavorable pharmacokinetic profiles early in the discovery process, saving time and resources.

By integrating these computational approaches, researchers can adopt a more rational and data-driven strategy for designing the next generation of this compound-based therapeutics. nih.gov

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The multifaceted nature of developing a new therapeutic agent from a chemical scaffold like this compound necessitates a highly collaborative research environment. Progress in this field will be significantly enhanced by forging partnerships across various scientific disciplines.

Academia-Industry Partnerships: Collaborations between academic research laboratories and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic labs often excel in novel target identification and early-stage compound synthesis, while industry partners provide the resources and expertise for large-scale screening, preclinical development, and clinical trials. nih.gov

Interdisciplinary Teams: Successful drug discovery projects require the combined expertise of synthetic organic chemists, medicinal chemists, computational scientists, molecular and cell biologists, and pharmacologists. nih.gov Chemists design and synthesize novel compounds mdpi.com, biologists evaluate their efficacy in cellular and animal models rsc.orgnih.gov, and computational scientists use AI and molecular modeling to guide the design process. dovepress.comnih.gov

Open Science Initiatives: Data-sharing platforms and open-source computational tools can accelerate research by allowing scientists worldwide to build upon each other's work. Sharing screening results, synthetic protocols, and computational models related to morpholinopyrimidine derivatives can prevent duplication of effort and foster a more collaborative and efficient research ecosystem.

By embracing these collaborative models, the research community can harness collective expertise and resources to unlock the full therapeutic potential of this compound and its analogues, ultimately accelerating the journey from laboratory discovery to clinical application.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Morpholinopyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be tailored to improve yield?

- Methodology : The pyrimidine core can be synthesized via condensation of β-dicarbonyl compounds with urea derivatives. Morpholine substitution at the 5-position is achieved by reacting a halogenated intermediate (e.g., 5-chloropyrimidine-2,4-dione) with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring via TLC or HPLC .

- Key Data : For analogous compounds, alkylation reactions in DMF with K₂CO₃ achieved 40–53% yields, while substitution reactions with amines required 12–24 hours .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine carbonyls at δ 160–170 ppm). HRMS verifies molecular weight (calculated for C₈H₁₁N₃O₃: 197.08 g/mol). Purity is assessed via HPLC (>95% by area normalization) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC values <50 µg/mL suggest potency; compare to Metronidazole as a reference) .

- Enzyme inhibition : Luminescence-based assays for kinase or synthase inhibition (e.g., IC₅₀ determination against lumazine synthase, with Kᵢ values <10 µM indicating strong binding) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce byproducts during morpholine substitution?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine.

- Catalysis : Add KI to facilitate halogen exchange in SNAr reactions.

- Workflow : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product from dehalogenated or dimerized byproducts .

- Data Contradictions : Some studies report competing O-alkylation when using bulky bases; switching to Cs₂CO₃ minimizes this .

Q. What strategies resolve discrepancies in biological activity data across structurally similar derivatives?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., morpholine vs. piperidine) on target binding using molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA).

- Experimental Validation : Test analogs with incremental modifications (e.g., 5-morpholino vs. 5-piperazinyl) in dose-response assays to isolate critical functional groups .

Q. How does the morpholine substituent influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP测定 : Shake-flask method to measure partition coefficients (expected LogP ~1.5 for morpholine derivatives).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Morpholine’s polarity may reduce CYP450-mediated oxidation compared to lipophilic analogs .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., HIV reverse transcriptase)?

- Methodology :

- Docking Studies : Use PyMOL/Open Babel to model binding to conserved active sites (e.g., pyrophosphate-binding pocket of HIV RT).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Q. How can stability under physiological conditions (pH, temperature) be evaluated?

- Methodology :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; quantify degradation via HPLC. Morpholine’s basicity may enhance stability in acidic media.

- Thermal Analysis : DSC/TGA to determine melting points (expected >200°C) and decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。